molecular formula C10H11N3O3 B13675203 Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate

Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B13675203
M. Wt: 221.21 g/mol
InChI Key: CWMUBMAZXICBBE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound belonging to the class of benzo[d][1,2,3]triazoles This compound is characterized by its unique triazole ring fused with a benzene ring, which is further substituted with an ethyl ester and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The methoxy and ester groups can modulate the compound’s lipophilicity and bioavailability, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate can be compared with other similar compounds, such as:

    1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in their substituents, affecting their chemical and biological properties.

    Benzotriazole Derivatives: These compounds have a similar benzotriazole core but may have different functional groups, leading to variations in their reactivity and applications.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit significant biological activities and are used in similar research areas.

Properties

IUPAC Name

ethyl 6-methoxy-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(14)6-4-7-8(12-13-11-7)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMUBMAZXICBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NNN=C2C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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